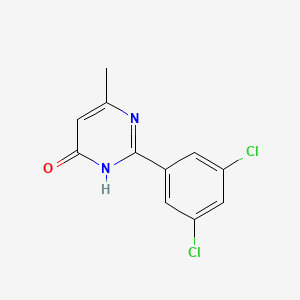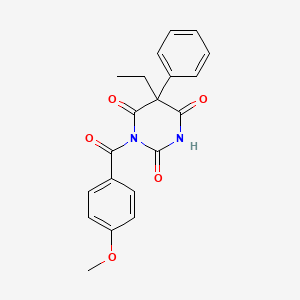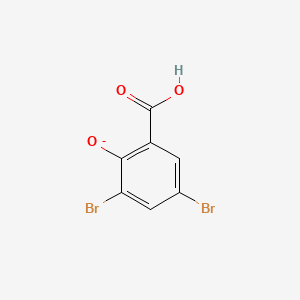![molecular formula C15H10BrN5 B13376040 3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13376040.png)
3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole is a complex organic compound that features both an indole and a tetraazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromophenyl hydrazine through diazotization and reduction reactions . This intermediate is then subjected to cyclization reactions to form the tetraazole ring, followed by coupling with an indole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully monitored and controlled to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 1-(4-bromophenyl)-3-cycloheptylurea
Uniqueness
3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole is unique due to its dual ring structure, combining both an indole and a tetraazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance compared to similar compounds .
Propiedades
Fórmula molecular |
C15H10BrN5 |
|---|---|
Peso molecular |
340.18 g/mol |
Nombre IUPAC |
3-[1-(4-bromophenyl)tetrazol-5-yl]-1H-indole |
InChI |
InChI=1S/C15H10BrN5/c16-10-5-7-11(8-6-10)21-15(18-19-20-21)13-9-17-14-4-2-1-3-12(13)14/h1-9,17H |
Clave InChI |
AHBYWQYRFOEMRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3=NN=NN3C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


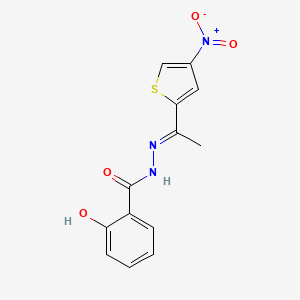
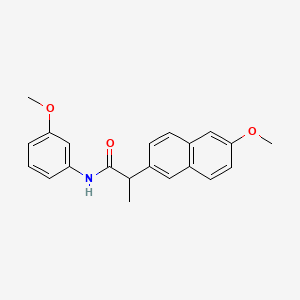
![4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B13375967.png)
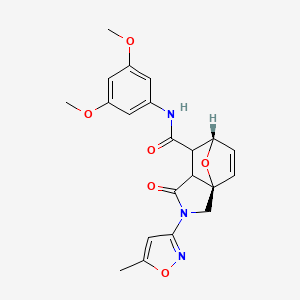
![Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B13375973.png)
![Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13375989.png)
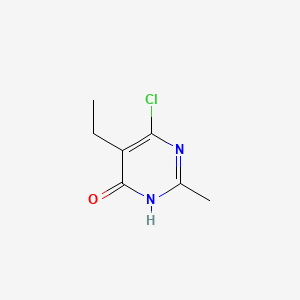
![N-(1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-yl)acetamide](/img/structure/B13376006.png)
![Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B13376013.png)
![2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13376019.png)
![N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B13376023.png)
